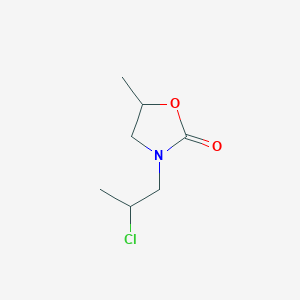
Fenpipramide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fenpipramide hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the phenylpiperazine class of compounds, which have been shown to have a variety of biological effects. Fenpipramide hydrochloride has been studied for its potential use in the treatment of a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
作用机制
The mechanism of action of fenpipramide hydrochloride is not yet fully understood. However, it has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that fenpipramide hydrochloride may have a role in the treatment of diseases that are associated with low levels of acetylcholine, such as Alzheimer's disease.
生化和生理效应
Fenpipramide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may have a role in the treatment of Alzheimer's disease. It has also been shown to have anti-cancer properties and to inhibit the growth of cancer cells.
实验室实验的优点和局限性
Fenpipramide hydrochloride has several advantages for use in lab experiments. It is readily available and has a well-established synthesis method. It has also been extensively studied for its potential use in a variety of scientific research applications. However, one limitation of fenpipramide hydrochloride is that its mechanism of action is not yet fully understood, which may limit its potential use in certain areas of research.
未来方向
There are several future directions for research on fenpipramide hydrochloride. One area of research could be to further investigate its mechanism of action, which could lead to the development of new treatments for diseases such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential use in the treatment of other types of cancer. Additionally, further studies could be conducted to investigate the potential side effects of fenpipramide hydrochloride and to determine the optimal dosage for use in scientific research.
合成方法
The synthesis of fenpipramide hydrochloride involves the reaction of 1-benzylpiperazine with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain fenpipramide hydrochloride. This synthesis method has been well-established and has been used in many studies.
科学研究应用
Fenpipramide hydrochloride has been studied for its potential use in a variety of scientific research applications. One such application is in the study of cancer. Fenpipramide hydrochloride has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
14007-53-5 |
|---|---|
产品名称 |
Fenpipramide hydrochloride |
分子式 |
C21H27ClN2O |
分子量 |
358.9 g/mol |
IUPAC 名称 |
2,2-diphenyl-4-piperidin-1-ylbutanamide;hydrochloride |
InChI |
InChI=1S/C21H26N2O.ClH/c22-20(24)21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13H,3,8-9,14-17H2,(H2,22,24);1H |
InChI 键 |
GNQVMBPLQIGMHJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl |
规范 SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl |
其他 CAS 编号 |
14007-53-5 |
Pictograms |
Irritant |
相关CAS编号 |
77-01-0 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)




![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)




![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)


